Spirolucidine

Description

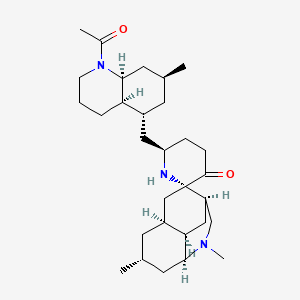

Structure

2D Structure

3D Structure

Properties

CAS No. |

89647-79-0 |

|---|---|

Molecular Formula |

C30H49N3O2 |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

(1R,4S,6R,6'R,8S,9R,11S)-6'-[[(4aR,5R,7S,8aS)-1-acetyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl]methyl]-3,6-dimethylspiro[3-azatricyclo[6.2.2.04,9]dodecane-11,2'-piperidine]-3'-one |

InChI |

InChI=1S/C30H49N3O2/c1-18-10-21(25-6-5-9-33(20(3)34)28(25)13-18)14-24-7-8-29(35)30(31-24)16-22-11-19(2)12-27-26(22)15-23(30)17-32(27)4/h18-19,21-28,31H,5-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26+,27-,28-,30-/m0/s1 |

InChI Key |

DOAGKNAZGHOTJU-PALKDTOHSA-N |

SMILES |

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2C[C@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)C(=O)CC[C@@H](N3)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C |

Canonical SMILES |

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |

Synonyms |

spirolucidine |

Origin of Product |

United States |

Isolation and Initial Structural Delineation of Spirolucidine

Isolation from Lycopodium lucidulum

Spirolucidine is a weakly basic alkaloid that has been isolated from the club moss Lycopodium lucidulum. cdnsciencepub.comlookchem.comscribd.comdokumen.pub The isolation process involves the separation of the weak base fraction of the plant material. cdnsciencepub.com This is achieved through a 100-funnel countercurrent distribution. cdnsciencepub.com The initial separation of the weak bases from L. lucidulum yielded a fraction that was further purified by chromatography over neutral alumina. cdnsciencepub.com This chromatographic separation led to the isolation of luciduline, dihydrolycolucine, and finally, this compound, which was obtained as the most polar component. cdnsciencepub.com this compound presented as a viscous gum that showed a single spot on thin-layer chromatography (TLC) across various solvent systems. cdnsciencepub.com In some early literature, prior to its full characterization and naming, this compound was referred to as "the 483-ketone". cdnsciencepub.com

Early Spectroscopic Characterization Techniques

The initial determination of this compound's structure was accomplished through a combination of spectroscopic methods. cdnsciencepub.comscribd.com These techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), were crucial in elucidating the molecular framework and functional groups present in the compound. cdnsciencepub.comfigshare.com

Infrared Spectroscopic Analysis

The infrared (IR) spectrum of this compound provided key insights into its functional groups. cdnsciencepub.com The spectrum displayed a distinct absorption band for a ketonic carbonyl group at 1710 cm⁻¹. cdnsciencepub.com Additionally, an amide absorption was observed at 1630 cm⁻¹. cdnsciencepub.com These findings were instrumental in the early stages of identifying the chemical nature of this compound. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in the structural elucidation of this compound, providing detailed information about its hydrogen and carbon framework. cdnsciencepub.com

The ¹H NMR spectrum of this compound revealed several characteristic signals. It showed the presence of two secondary C-methyl groups, which appeared as doublets at δ 0.82 and 0.89. cdnsciencepub.com A singlet at δ 2.03 was attributed to an N-methyl group. cdnsciencepub.com Furthermore, signals for an N-acetyl methyl group were observed as two singlets at δ 2.08 and 2.09, indicating the presence of rotamers. cdnsciencepub.com

| Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|

| 0.82 | d | Secondary C-methyl |

| 0.89 | d | Secondary C-methyl |

| 2.03 | s | N-methyl |

| 2.08 / 2.09 | s | N-acetyl methyl (rotamers) |

The ¹³C NMR spectrum of this compound was also informative. A key signal, a singlet, was observed at δ 65.9. cdnsciencepub.com This chemical shift is in the region typical for carbons bonded to a nitrogen atom, which helped to demonstrate that this compound possesses a different carbon skeleton from that of the lucidines. cdnsciencepub.com

| Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|

| 65.9 | s | Carbon bonded to nitrogen |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. cdnsciencepub.comfigshare.com The analysis revealed that this compound has a molecular formula of C₃₀H₅₁N₃O₂. cdnsciencepub.com

Chemical Derivatization for Structural Insights

To further elucidate the complex structure of this compound, a series of chemical derivatization reactions were performed. These reactions aimed to modify specific functional groups within the molecule, and the resulting products were analyzed to confirm and refine the proposed structure.

Reduction reactions using different reagents provided crucial information about the carbonyl and amide functionalities.

Sodium Borohydride (B1222165) Reduction: Treatment of this compound with sodium borohydride (NaBH₄) resulted in the formation of dihydrosperolucidine . cdnsciencepub.com The IR spectrum of this product displayed a new absorption band at 3400 cm⁻¹, characteristic of a hydroxyl group, and the disappearance of the ketonic absorption, while the amide band at 1620 cm⁻¹ remained. cdnsciencepub.com This confirmed the presence of a reducible ketone group.

Lithium Aluminum Hydride Reduction: More extensive reduction with lithium aluminum hydride (LiAlH₄) yielded tetrahydrodeoxythis compound . cdnsciencepub.comcdnsciencepub.com This reaction reduced both the ketone and the amide functionalities. cdnsciencepub.com Oxidation of tetrahydrodeoxythis compound with Jones' reagent produced dihydrodeoxythis compound , which exhibited a ketonic absorption at 1700 cm⁻¹ in its IR spectrum. cdnsciencepub.com Treatment of dihydrodeoxythis compound with sodium deuteroxide in deuterated methanol (B129727) led to the incorporation of two deuterium (B1214612) atoms, confirming the presence of two hydrogens alpha to the carbonyl group. cdnsciencepub.com

The successful crystallization of tetrahydrodeoxythis compound allowed for a single-crystal X-ray crystallographic analysis. cdnsciencepub.comcdnsciencepub.comglobalauthorid.com This definitive study confirmed the constitution and established the relative stereochemistry of this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com The X-ray analysis revealed that all six-membered rings in the structure adopt a chair conformation. cdnsciencepub.com

Table 1: Reduction Products of this compound and their Spectroscopic Data

| Compound Name | Reducing Agent | Key Spectroscopic Features | Inferences |

|---|---|---|---|

| Dihydrosperolucidine | Sodium Borohydride | IR: 3400 cm⁻¹ (O-H), 1620 cm⁻¹ (amide) cdnsciencepub.com | Reduction of a ketone to a hydroxyl group. |

| Tetrahydrodeoxythis compound | Lithium Aluminum Hydride | - | Reduction of both ketone and amide groups. cdnsciencepub.com |

| Dihydrodeoxythis compound | Jones' Reagent (on Tetrahydrodeoxythis compound) | IR: 1700 cm⁻¹ (C=O) cdnsciencepub.com | Oxidation of a secondary alcohol to a ketone. |

Acetylation reactions were employed to probe the nature of the amino and hydroxyl groups within the this compound framework.

Standard acetylation attempts on this compound using acetic anhydride (B1165640) in pyridine (B92270) were unsuccessful, suggesting a hindered nature of the secondary amino function. cdnsciencepub.com However, reaction with the more reactive acetic formic anhydride yielded N-formylthis compound . cdnsciencepub.com The ¹H NMR spectrum of this product showed a singlet at δ 8.68, characteristic of an N-formyl proton, and its IR spectrum displayed bands at 1710 cm⁻¹ (ketone), 1650 cm⁻¹, and 1630 cm⁻¹ (amide). cdnsciencepub.com This confirmed the presence of a hindered secondary amine. cdnsciencepub.com

Furthermore, the acetylation of dihydrosperolucidine, the product of sodium borohydride reduction, successfully yielded an O-acetyl derivative , further confirming the formation of a hydroxyl group upon reduction of the ketone. cdnsciencepub.com

Table 2: Acetylation Products of this compound Derivatives

| Starting Material | Reagent | Product | Key Spectroscopic Features | Inferences |

|---|---|---|---|---|

| This compound | Acetic Anhydride/Pyridine | No reaction | - | Hindered secondary amine. cdnsciencepub.com |

| This compound | Acetic Formic Anhydride | N-formylthis compound | ¹H NMR: δ 8.68 (N-CHO); IR: 1710, 1650, 1630 cm⁻¹ cdnsciencepub.com | Confirmed presence of a secondary amine. cdnsciencepub.com |

| Dihydrosperolucidine | Acetic Anhydride | O-acetyldihydrosperolucidine | - | Confirmed presence of a hydroxyl group. cdnsciencepub.com |

Stereochemical Assignment and Advanced Structural Elucidation of Spirolucidine

X-ray Crystallographic Analysis of Spirolucidine Derivatives

To unambiguously determine the stereochemical configuration of this compound, researchers turned to single-crystal X-ray diffraction, a powerful method for mapping the atomic positions within a crystalline solid. nih.gov Since obtaining suitable crystals of the natural product itself can be challenging, a derivative, tetrahydrodeoxythis compound, was prepared for the analysis. This derivative was synthesized via the reduction of this compound with lithium aluminum hydride. cdnsciencepub.com

The primary outcome of the X-ray analysis was the definitive establishment of the relative stereochemistry of this compound. cdnsciencepub.com This means that the spatial orientation of all chiral centers relative to one another within the molecule was determined. The crystal structure of tetrahydrodeoxythis compound unequivocally showed the specific arrangement of atoms and functional groups at each stereocenter, resolving any ambiguities that could not be settled by spectroscopic methods alone. cdnsciencepub.com

Configurational Relationships with Related Lycopodium Alkaloids

The detailed stereochemical information gleaned from the X-ray analysis of tetrahydrodeoxythis compound allowed for insightful comparisons with other structurally related Lycopodium alkaloids, particularly the lucidines. cdnsciencepub.com One of the notable findings was the unexpected stereochemistry of the decahydroquinoline (B1201275) portion of the this compound molecule. cdnsciencepub.com

In lucidine B, a related alkaloid, the hydrogen atoms at the cis-ring junction (C-5' and C-6') are positioned on the same side (syn) as the methyl group at C-8'. In contrast, the crystal structure of the this compound derivative revealed that these same hydrogens are on the opposite side (anti) relative to the methyl group. cdnsciencepub.com Furthermore, the analysis demonstrated that the configuration at the C-17 position in this compound is opposite to that found in lucidine B. cdnsciencepub.com These specific stereochemical distinctions underscore the unique structural identity of this compound within the broader family of Lycopodium alkaloids and provide valuable clues for understanding the biosynthetic pathways that lead to this diverse class of natural products.

Total Synthesis and Advanced Synthetic Strategies for Spirolucidine

Seminal Approaches to Spirolucidine's Spirocyclic Core

The construction of the spirocyclic core of this compound has been a central theme in synthetic efforts. figshare.comnih.govresearchgate.net A key strategy that has emerged involves an intramolecular [2+2] photochemical cycloaddition to forge the cyclobutane (B1203170) ring, which is then strategically opened to reveal the desired spirocyclic framework. figshare.comnih.govresearchgate.netacs.org This approach has been explored through various model studies, demonstrating its feasibility and providing valuable insights into the reactivity and stereochemical control of the key transformations. figshare.comacs.orgresearchgate.netncsu.edu

Model Studies for Photochemical [2+2] Cycloaddition

The viability of a photochemical [2+2] cycloaddition as a cornerstone of the synthetic strategy was first investigated through carefully designed model systems. figshare.comnih.govresearchgate.netncsu.edu These studies were crucial in establishing the reaction conditions and understanding the factors that govern the efficiency and stereoselectivity of the cyclobutane ring formation. figshare.comacs.orgresearchgate.netncsu.edu A model diene was synthesized and successfully photolyzed to yield the desired [2+2] photoadduct, which possessed the correct relative stereochemistry corresponding to that found in this compound. figshare.comnih.govresearchgate.net

The reactivity of dihydropyridone moieties has been central to the success of the photochemical [2+2] cycloaddition strategy. figshare.comncsu.edu 2,3-Dihydro-4-pyridones, in particular, have proven to be effective platforms for intramolecular photocycloadditions. ncsu.eduresearchgate.net The presence of an alkenyl side chain at the C-6 position of the dihydropyridone allows for an intramolecular cycloaddition upon irradiation, leading to the formation of a tricyclic system containing the crucial cyclobutane ring. researchgate.net The nature of the dihydropyridone ring and its substituents can influence the outcome of the photocycloaddition. figshare.comresearchgate.netncsu.edu

Achieving a high degree of stereochemical control during the photocyclization step is paramount for an efficient synthesis of this compound. Model studies have shown that excellent stereocontrol can be achieved in the intramolecular [2+2]-photochemical cycloaddition of 2,3-dihydro-4-pyridones. ncsu.edu The presence of a stereogenic center within the dihydropyridone ring can exert a strong directing effect, leading to high facial diastereoselectivity in the cycloaddition. acs.org This substrate-controlled approach has been instrumental in establishing the desired relative stereochemistry of the cyclobutane adduct, which is a critical feature that is carried through to the final spirocyclic core. figshare.comnih.govresearchgate.net

Strategies for Cyclobutane Ring Opening

Following the successful construction of the cyclobutane ring via photocycloaddition, the subsequent ring-opening is a critical step to unveil the spirocyclic core of this compound. figshare.comacs.org Various methods for the cleavage of the cyclobutane ring have been explored, with reductive methods proving particularly effective. acs.orgresearchgate.net The use of samarium(II) iodide (SmI2) has been shown to promote the ring opening of the photoadducts. acs.orgresearchgate.net The regioselectivity of the cleavage is crucial, and it has been demonstrated that the bond between the α-carbon atom and the methylene (B1212753) carbon of the cyclobutane ring can be cleaved to generate the desired spiro compound. acs.org

N-Acylpyridinium Salt Chemistry in this compound Synthesis

N-Acylpyridinium salt chemistry has emerged as a powerful and versatile tool in the synthesis of various alkaloids, including the building blocks for this compound. researchgate.netscilit.comresearchgate.netacs.org This methodology allows for the dearomatization of the pyridine (B92270) ring and the introduction of nucleophiles with a high degree of regio- and stereocontrol. researchgate.netmdpi.com

Generation and Reactivity of N-Acylpyridinium Species

N-acylpyridinium salts are typically generated in situ by reacting a pyridine derivative with an acylating agent, such as a chloroformate, at low temperatures. mdpi.comthieme-connect.de These activated species are highly electrophilic and readily undergo nucleophilic attack. mdpi.comthieme-connect.de The regioselectivity of the nucleophilic addition is influenced by both steric and electronic factors of the pyridine ring and the nature of the nucleophile. mdpi.com In the context of this compound synthesis, this chemistry has been employed to prepare key fragments of the molecule. researchgate.netacs.orgncsu.edu For instance, the addition of Grignard reagents to chiral N-acylpyridinium salts has been utilized to set critical stereocenters. scilit.comresearchgate.net

Regio- and Stereoselective Nucleophilic Additions

The construction of the complex polycyclic framework of this compound and related Lycopodium alkaloids heavily relies on the precise control of reactivity and spatial orientation in key bond-forming steps. Among the most powerful methods employed are regio- and stereoselective nucleophilic additions to activated pyridine rings. This strategy typically involves the activation of a pyridine derivative by N-acylation, forming a reactive N-acylpyridinium salt. scripps.edu This activation renders the pyridine ring susceptible to attack by various nucleophiles. scripps.edu

The regioselectivity of the addition (i.e., at the C2, C4, or C6 position) is a critical consideration. While additions to unsubstituted 1-acylpyridinium salts can result in mixtures of 2- and 4-substituted dihydropyridines, the outcome can be effectively controlled through the strategic placement of substituents on the pyridine ring. scripps.edu For instance, in methodologies developed by Comins and others, a bulky triisopropylsilyl (TIPS) group at the C3 position and a methoxy (B1213986) group at the C4 position effectively block those sites, directing the incoming nucleophile, often a Grignard reagent, exclusively to the C6 position. scripps.edu This directed 1,2-addition is fundamental to building the desired heterocyclic core. scripps.eduacs.org

The stereoselectivity of these additions is paramount for establishing the correct absolute and relative stereochemistry of the final natural product. High levels of diastereoselectivity are commonly achieved through the use of chiral auxiliaries attached to the N-acyl group, which will be discussed in detail in section 4.3.1. acs.orgresearchgate.net The auxiliary creates a chiral environment that biases the approach of the nucleophile to one face of the pyridinium (B92312) ring, leading to the formation of a single diastereomer of the resulting N-acyl-dihydropyridone. scripps.edu

Key reactions that exemplify this approach include:

Addition of Grignard Reagents to Chiral N-Acylpyridinium Salts: This is a cornerstone reaction, providing N-acyl-2,3-dihydro-4-pyridones with high diastereoselectivity. researchgate.net The choice of both the Grignard reagent and the chiral auxiliary is crucial for the success of the synthesis. acs.org

Luche Reduction: The regioselective reduction of specific pyridinium intermediates using sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride is used to generate 1,2-dihydropyridines from ketone precursors. acs.orgacs.org

The products of these reactions, highly functionalized and enantiopure dihydropyridones and dihydropyridines, are not end points but rather versatile intermediates for subsequent transformations. researchgate.net

Utility as Chiral Building Blocks

The enantiomerically enriched N-acyl-2,3-dihydro-4-pyridones, synthesized via the regio- and stereoselective nucleophilic additions described above, are powerful chiral building blocks for alkaloid synthesis. researchgate.netacs.orglookchem.com Their utility stems from the dense array of functionality and the established stereocenters, which can be elaborated into more complex structures. scripps.edu The Comins research group, in particular, has developed a comprehensive program around the use of these heterocycles as foundational elements for constructing various Lycopodium alkaloids, including model systems for this compound. acs.org

These building blocks serve as precursors for key structural fragments of the target molecule. For example, in synthetic studies toward this compound, these dihydropyridones are the starting point for preparing the ABC and EF ring fragments of the natural product. researchgate.netncsu.edu Their inherent chirality, installed during the initial nucleophilic addition, is transferred through subsequent reaction sequences, obviating the need for later-stage resolutions or asymmetric steps.

The versatility of these building blocks is demonstrated by the variety of transformations they can undergo:

Intramolecular Diels-Alder (IMDA) Reactions: The dihydropyridone can be converted into a 1,2-dihydropyridine bearing a tethered diene, which can then undergo an IMDA reaction to form polycyclic piperidine-based structures. acs.org

Ring-Opening and Cyclization: A retro-Mannich ring opening of downstream intermediates derived from these building blocks can reveal new functionalities that enable novel cyclization strategies, such as cationic reductive cyclizations. acs.orgresearchgate.net

Further Functionalization: The double bonds and carbonyl groups within the dihydropyridone core allow for a wide range of chemical manipulations, including hydrogenations, epoxidations, and further nucleophilic additions, to build up molecular complexity. researchgate.net

The "chiral building block" approach provides an efficient pathway to complex, enantiopure molecules by embedding stereochemical information at an early stage of the synthesis. nih.govenamine.net

Asymmetric Synthesis Methodologies Applied to this compound

The absolute stereochemistry of this compound necessitates the use of asymmetric synthesis for its total synthesis. Methodologies applied to this target and its congeners are designed to create specific stereocenters with a high degree of control. The dominant strategy reported in synthetic studies toward this compound and related alkaloids is the use of chiral N-acylpyridinium salt chemistry, which allows for the diastereoselective construction of key heterocyclic intermediates. researchgate.netscilit.com

Chiral Auxiliary-Mediated Approaches

The most extensively documented method for inducing asymmetry in the synthesis of this compound fragments is the chiral auxiliary-mediated approach. acs.orgresearchgate.net This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into a synthetic intermediate to direct the stereochemical course of a subsequent reaction. ub.edu After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. tcichemicals.com

In the context of this compound synthesis, the chiral auxiliary is typically part of the N-acyl group of the pyridinium salt intermediate. acs.org A well-established and highly effective auxiliary is derived from (+)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.org This alcohol is converted into its chloroformate and then used to acylate the nitrogen of a substituted pyridine. acs.org

The process unfolds as follows:

Formation of the Chiral N-Acylpyridinium Salt: The substituted pyridine precursor is reacted in situ with the chiral chloroformate (e.g., (+)-TCC-chloroformate) to form the reactive pyridinium salt. acs.org

Diastereoselective Nucleophilic Addition: The bulky chiral auxiliary shields one face of the pyridinium ring, forcing the incoming nucleophile (e.g., a Grignard reagent) to attack from the less hindered face. scripps.edu This results in the highly diastereoselective formation of the N-acyl-dihydropyridone. acs.org Stereoselectivity in these reactions can be very high, with diastereomeric excesses often exceeding 90-96%. scripps.eduacs.org

Auxiliary Cleavage: In later steps, the N-acyl group, including the chiral auxiliary, can be cleaved to reveal the chiral piperidine (B6355638) derivative. acs.org

This methodology has been successfully applied to the asymmetric synthesis of related alkaloids like (+)-luciduline and the phlegmarines, and it forms the basis of model studies for the total synthesis of this compound. acs.orgscilit.com

Table 1: Chiral Auxiliaries in Alkaloid Synthesis

| Chiral Auxiliary | Typical Application | Role in Synthesis |

|---|---|---|

| (+)-trans-2-(α-cumyl)cyclohexanol (TCC) | Formation of chiral N-acylpyridinium salts for diastereoselective nucleophilic additions. acs.org | Directs the stereoselective addition of organometallic reagents to the pyridine ring, setting key stereocenters. scripps.eduacs.org |

Enantioselective Transformations in Key Steps

Enantioselective transformations are reactions that preferentially form one enantiomer of a chiral product over the other, typically using a substoichiometric amount of a chiral catalyst. ptfarm.pl While the primary method for controlling stereochemistry in this compound-related syntheses has been the use of stoichiometric chiral auxiliaries, these initial chirality-setting steps enable a series of subsequent stereocontrolled transformations. ub.edu

The key enantioselective step, in essence, is the chiral auxiliary-mediated nucleophilic addition to the pyridinium salt, which establishes the initial stereochemical foundation of the molecule. acs.orgscilit.com Once this chirality is installed, subsequent transformations are often diastereoselective, meaning the existing stereocenter(s) direct the formation of new ones.

Important transformations that rely on this initial chirality include:

Intramolecular Diels-Alder (IMDA) Reaction: A chiral 1,2-dihydropyridine, prepared from the enantiopure dihydropyridone, can undergo a thermal IMDA reaction. acs.org The facial selectivity of this cycloaddition is controlled by the existing stereocenters, leading to a complex tricyclic carbamate (B1207046) with high diastereoselectivity. acs.org

Cationic Reductive Cyclization: In the synthesis of (+)-luciduline, a key tandem cationic alkylation/reduction cyclization was used to form the final ring. acs.org The stereochemical outcome of this complex transformation is dictated by the stereocenters installed in the preceding steps, which originated from the initial chiral auxiliary-mediated addition. acs.org

Catalytic Hydrogenation: The reduction of double bonds in the chiral intermediates often proceeds with high diastereoselectivity, with the catalyst adding hydrogen from the less sterically hindered face as determined by the existing ring structure and substituents. acs.orgacs.org

These steps collectively ensure that the intricate three-dimensional architecture of the target alkaloid is assembled with the correct relative and absolute stereochemistry.

Convergent and Linear Synthetic Route Development

The synthesis of a complex molecule like this compound can be approached in two primary ways: linear synthesis or convergent synthesis. chemistnotes.com

Given the structural complexity of this compound, synthetic efforts have logically focused on convergent strategies. ncsu.edu This allows for the challenging construction of different polycyclic domains of the molecule to be addressed independently before they are combined.

Fragment Preparation and Coupling Strategies

A convergent approach to this compound necessitates the development of robust strategies for both the preparation of advanced molecular fragments and their subsequent coupling. wikipedia.org Research has focused on dissecting the this compound skeleton into synthetically accessible subunits.

Fragment Preparation: Synthetic studies have identified several key fragments for the assembly of the this compound core:

ABC and EF Ring Fragments: The Comins group has reported studies toward the synthesis of this compound based on the preparation of the tricyclic ABC ring system and a separate EF ring fragment. researchgate.netncsu.edu These fragments are synthesized from simpler precursors, often using the chiral N-acylpyridinium salt chemistry previously described. researchgate.net

Zone A and Zone B: An alternative convergent plan involved the synthesis of a "zone A" fragment which was then united with a "zone B" fragment. ncsu.edu

Coupling Strategies: Once the key fragments are prepared, they must be joined using efficient and reliable chemical reactions. The choice of coupling reaction is critical and depends on the functional groups present at the junction point of the fragments.

Suzuki Cross-Coupling: This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has been explored for fragment coupling in related syntheses. For example, it was used to link the C and EF rings to form a larger CEF fragment. researchgate.net

Negishi Cross-Coupling: This reaction, also palladium- or nickel-catalyzed, couples an organozinc compound with an organohalide. It was investigated for the union of a desmethyl zone C fragment with a surrogate for zone B in studies toward this compound. ncsu.edu

Table 2: Convergent Synthesis Fragments and Coupling Methods for this compound and Related Alkaloids

| Fragment Strategy | Key Fragments | Coupling Method Investigated | Reference(s) |

|---|---|---|---|

| Ring System Division | ABC Ring System, EF Ring System | Suzuki Cross-Coupling | researchgate.netncsu.edu |

This fragment-based approach allows for flexibility in the synthesis, enabling the optimization of the preparation of each piece before attempting the crucial and often challenging coupling reactions that unite them to form the core structure of this compound. fiveable.me

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a synthetic strategy that aims to modify a complex molecule in the final steps of a synthetic sequence. wikipedia.orgscispace.com This approach is particularly valuable for creating analogues of natural products, as it can circumvent the need for lengthy de novo syntheses for each new derivative. wikipedia.orgscispace.com LSF can involve the selective modification of C-H bonds or the manipulation of existing functional groups. wikipedia.org

While specific examples of late-stage functionalization applied directly to the this compound skeleton are not extensively documented in readily available literature, the principles of LSF are highly relevant to the broader class of Lycopodium alkaloids. For instance, the development of C-H functionalization methods allows for the introduction of new substituents onto the alkaloid core, which can be crucial for exploring structure-activity relationships (SAR). rsc.org The complexity of molecules like this compound, with their numerous C-H bonds, presents both a challenge and an opportunity for LSF, requiring highly selective reactions to achieve predictable outcomes. wikipedia.org

Synthesis of this compound Analogues and Derivatives

Modifications for Structural Exploration

The synthesis of this compound analogues is a key area of research aimed at understanding the structural features essential for its biological activity. A model study has explored a strategy for the synthesis of the spirocyclic core of this compound. nih.gov This approach involved the preparation of a diene which, upon photolysis, yielded a [2+2] photoadduct with the correct relative stereochemistry corresponding to this compound. nih.gov Such model systems are invaluable for developing and refining synthetic methodologies that can be applied to the total synthesis of the natural product and its derivatives.

Further studies have focused on preparing key fragments of the this compound structure, such as the ABC and EF ring systems. acs.org These efforts provide a foundation for the convergent synthesis of this compound and its analogues, where different parts of the molecule are synthesized separately and then joined together.

A biomimetic approach to access this compound has also been investigated. escholarship.org This strategy attempts to mimic the proposed biosynthetic pathway of the natural product. escholarship.org In one study, a tetracyclic amine, which is a key intermediate in the synthesis of another Lycopodium alkaloid, lyconadin A, was elaborated into a tertiary alcohol that mimics the proposed biosynthetic precursor of nankakurine B, an alkaloid related to this compound. escholarship.org

Synthetic Pathways to Lycopodium Alkaloid Scaffolds Related to this compound

The synthesis of related Lycopodium alkaloids provides significant insights into the construction of complex polycyclic systems like that of this compound. Many of these alkaloids share common structural motifs and biosynthetic origins. jst.go.jpnih.gov

Biogenetically inspired syntheses have been a fruitful area of research. jst.go.jpnih.gov For example, the total syntheses of lycodine, flabellidine, lycopodine (B1235814), and flabelliformine have been achieved by considering their biosynthetic pathways. nih.gov These approaches often lead to more efficient and elegant synthetic routes. jst.go.jp

The fawcettimine-type alkaloids, which are structurally related to this compound, have been the subject of numerous synthetic efforts. researchgate.netjpionline.org Collective total syntheses of several fawcettimine-type alkaloids, including (+)-fawcettimine, (+)-fawcettidine, and (-)-lycojapodine A, have been accomplished from a common precursor. researchgate.net One strategy involved an intramolecular C-alkylation to efficiently install the challenging spiro quaternary carbon center and the aza-cyclononane ring. researchgate.net

Another approach to fawcettimine-related alkaloids involved a Pauson-Khand reaction to construct a key bicyclo[4.3.0]nonenone intermediate. nih.gov This intermediate was then elaborated into a tricyclic dioxo compound, which served as a precursor to (±)-fawcettimine, (±)-fawcettidine, (±)-lycoflexine, and (±)-lycoposerramine-Q. nih.gov

The palhinine alkaloids, which possess unique tetracyclic or pentacyclic structures, have also been synthesized using biomimetic strategies. roc-taiwan.org By designing a "bioinspired intermediate" that mimics the biogenetic pathway, researchers were able to complete the total synthesis of isopalhinine A and improve the efficiency of the syntheses of palhinine A and palhinine D. roc-taiwan.org

The development of novel synthetic methodologies has also been driven by the challenges posed by Lycopodium alkaloid synthesis. For example, a diversity-oriented synthesis approach, inspired by the functional group pairing patterns in these alkaloids, has been used to construct four natural products and six unnatural scaffolds in parallel. nih.gov

A model study for the synthesis of the this compound core utilized an intramolecular [2+2] photocycloaddition of a dihydropyridone to form a key cyclobutane intermediate. scribd.com This highlights the use of photochemical methods in constructing the complex ring systems of these alkaloids. acs.org

The table below summarizes some of the key synthetic strategies and intermediates discussed:

| Target Alkaloid/Scaffold | Key Synthetic Strategy | Key Intermediate | Reference(s) |

| This compound (model study) | Intramolecular [2+2] photocycloaddition | Diene photoadduct | nih.gov |

| This compound (biomimetic study) | Biomimetic approach from a common intermediate | Tetracyclic amine | escholarship.org |

| Fawcettimine-related alkaloids | Pauson-Khand reaction | Bicyclo[4.3.0]nonenone | nih.gov |

| Fawcettimine-type alkaloids | Intramolecular C-alkylation | Common precursor with a spiro quaternary carbon | researchgate.net |

| Palhinine alkaloids | Biomimetic strategy | Bioinspired intermediate | roc-taiwan.org |

| Lycopodium alkaloids (general) | Diversity-oriented synthesis | Functional group pairing patterns | nih.gov |

Computational and Theoretical Investigations on Spirolucidine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms in organic synthesis. wikipedia.org By calculating the electron density of a system, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways. mdpi.comnih.gov

In the context of synthesizing complex spirocyclic systems like spirolucidine, DFT calculations are crucial for understanding and optimizing key bond-forming reactions. For instance, studies on palladium-catalyzed spirocyclization reactions, a plausible strategy for constructing the this compound core, have been extensively investigated using DFT. nih.gov These calculations have supported a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. nih.govrsc.org The choice of functional and basis set, such as M06-2X-D3/6-31+G(d,p) or B3LYP, is critical for obtaining results that align with experimental observations. researchgate.netcrimsonpublishers.com

DFT studies enable the rationalization of diastereoselectivity, a critical aspect of synthesizing stereochemically rich molecules like this compound. For example, in domino reactions involving aza-Michael processes to form decahydroquinoline (B1201275) fragments (related to the ABC ring system of this compound), DFT-based mechanistic studies have successfully explained the observed diastereodivergent outcomes. researchgate.net By comparing the energy barriers of different reaction pathways, chemists can predict which diastereomer is more likely to form. researchgate.net For Diels-Alder reactions, which could be employed to construct the polycyclic framework, DFT calculations show that the endo-product is typically favored due to a lower energy barrier. researchgate.net

A summary of DFT functionals and their typical applications in reaction mechanism studies is presented below.

| DFT Functional Type | Example(s) | Primary Applications in Reaction Pathway Analysis |

| Generalized Gradient Approximation (GGA) | BP86, BLYP | Widely used for molecular property calculations and in QM/MM simulations to study reaction processes. mdpi.comcrimsonpublishers.com |

| Hybrid Functionals | B3LYP, PBE0 | Excellent for studying reaction mechanisms, transition states, and molecular spectroscopy. mdpi.comcrimsonpublishers.com |

| Meta-GGA | M06-2X | Provides accurate descriptions of complex molecular systems and is used to investigate mechanisms of reactions like Diels-Alder. mdpi.comresearchgate.net |

These computational tools allow researchers to evaluate potential energy surfaces, identify rate-determining steps, and even predict the outcomes of reactions with unsymmetrical reactants, providing remarkable agreement with experimental results. nih.govrsc.org

Conformation Analysis and Stereochemical Predictions

The complex, three-dimensional structure of this compound, with its multiple stereocenters and rigid polycyclic framework, makes conformational analysis a critical area of study. Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their associated energies to determine the most stable structures. libretexts.org The stereochemistry, or the 3D arrangement of atoms, is fundamental to a molecule's biological activity and its interactions with biological targets. patsnap.commdpi.com

For complex molecules, computational methods are often used alongside experimental techniques like X-ray crystallography to determine the relative and absolute stereochemistry. nih.gov In the case of this compound, its relative stereochemistry was definitively established through an X-ray crystallographic study of tetrahydrodeoxythis compound, a reduction product of the natural alkaloid. researchgate.net Computational modeling can then be used to analyze the conformational preferences of the parent molecule and its derivatives.

The stability of different conformers is influenced by several factors, including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. libretexts.org

Steric Interactions: Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. libretexts.org A key example is the 1,3-diaxial interaction in cyclohexane-like chair conformations, which significantly raises the energy of a conformer. sapub.org

Angle Strain: Occurs when bond angles deviate from their ideal values. libretexts.org

In a molecule like this compound, which contains multiple six-membered rings, predicting the most stable chair conformations and the orientation (axial vs. equatorial) of substituents is key. sapub.org Molecular mechanics and molecular dynamics simulations are computational techniques that can model the potential energy surface of a molecule and predict its most stable conformations. numberanalytics.com These predictions are crucial for understanding reactivity and designing synthetic strategies, as the accessibility of reactive sites can be highly dependent on the molecule's conformation. numberanalytics.com For example, a strategy for the synthesis of the spirocyclic core of this compound involved a photochemical [2+2] cycloaddition, where achieving the correct relative stereochemistry was paramount. researchgate.net

In Silico Modeling of Synthetic Intermediates

In silico modeling encompasses a range of computational techniques used to simulate and predict the properties and behavior of molecules, including key synthetic intermediates. nih.gov This approach is invaluable in planning complex total syntheses, such as that of this compound, by allowing for the early assessment of the feasibility of synthetic routes and the properties of intermediate compounds. nih.gov

The synthesis of a complex molecule like this compound is often approached through a convergent strategy, where different fragments of the molecule are synthesized separately before being joined together. mdpi.com Research towards the synthesis of this compound has identified the preparation of the ABC and EF ring fragments as a key strategy. researchgate.net In silico modeling can be applied to these intermediates to predict their stability, reactivity, and spectroscopic properties, aiding in their characterization.

Key applications of in silico modeling for synthetic intermediates include:

ADMET Prediction: Although typically used in drug discovery, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide insights into the general physicochemical characteristics of advanced intermediates. mdpi.com

Molecular Docking: While primarily for studying ligand-protein interactions, docking algorithms can be used to understand how an intermediate might interact with chiral catalysts or reagents, helping to predict and rationalize stereochemical outcomes.

Quantum Mechanics Calculations: Methods like DFT can be used to calculate properties such as molecular orbital energies, atomic charge distributions, and reaction energetics for key intermediates. mdpi.com This information helps identify the most reactive sites on a molecule and predicts its behavior in subsequent synthetic steps. crimsonpublishers.com

For example, in silico modeling could be used to study the intermediates in a potential Suzuki cross-coupling reaction to attach different fragments of the this compound skeleton, or to model the transition states in the crucial cyclization steps to ensure the desired stereochemical and regiochemical outcome. nih.gov

Future Directions in Spirolucidine Research

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of spirolucidine and its analogues remains a significant challenge for synthetic organic chemists. Early model studies have explored strategies for constructing the spirocyclic core of this compound. researchgate.netnih.gov One notable approach involved a [2+2] photochemical cycloaddition to form a key intermediate with the correct relative stereochemistry. researchgate.netnih.govtum.de Significant progress has been made toward the total synthesis of this compound by implementing a convergent approach where different zones of the molecule are synthesized separately and then combined. ncsu.edu

Catalytic and Asymmetric Methods: The development of novel catalytic systems to control stereochemistry would be a significant advancement, reducing the reliance on chiral auxiliaries or resolution of racemic mixtures.

Green Chemistry Principles: Future syntheses will aim to incorporate principles of green chemistry, such as using less hazardous solvents and reagents, minimizing waste, and improving atom economy. acs.orgresearchgate.netwisdomgale.com For instance, exploring water as a solvent for key reactions could offer a more environmentally benign approach. researchgate.net The use of biocatalysis, employing enzymes to perform specific transformations, could also lead to more sustainable processes. scielo.br

| Synthetic Strategy | Key Reactions | Potential for Improvement |

| Photochemical Cycloaddition | [2+2] Photocycloaddition | Improving regioselectivity and scalability. |

| Convergent Synthesis | Cross-coupling reactions | Development of more robust and milder coupling conditions. |

| Biomimetic Synthesis | Tandem cyclizations | Gaining a deeper understanding of the biosynthetic pathway to inspire more efficient synthetic routes. jst.go.jp |

Exploration of Novel Spectroscopic Techniques for Characterization

The initial structural elucidation of this compound relied on a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com Future research will undoubtedly leverage advancements in these techniques to gain even more detailed structural insights. eurekaselect.comresearchgate.netnumberanalytics.com

Novel spectroscopic techniques that could be applied to this compound and its derivatives include:

Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating the complex connectivity of alkaloids. numberanalytics.comnumberanalytics.com More advanced methods like H2BC (Heteronuclear 2-Bond Correlation) and 1,1-ADEQUATE could provide unambiguous assignment of adjacent carbon atoms, which is crucial for complex structures like this compound. rsc.org Computational NMR methods are also emerging as a powerful tool to predict and verify complex molecular structures. mdpi.commdpi.com

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation and fragmentation analysis of complex mixtures, which can be invaluable for identifying this compound and related alkaloids in crude plant extracts. acs.orgmdpi.comamazonaws.comresearchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, aiding in the determination of molecular formulas. mdpi.com

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) can provide detailed information about the stereochemistry of natural products, complementing data from other spectroscopic methods. numberanalytics.com

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| Advanced 2D NMR (e.g., H2BC, ADEQUATE) | Unambiguous carbon-carbon connectivity | Precise assignment of the complex carbon skeleton. rsc.org |

| LC-MS/MS | Separation, fragmentation patterns, and molecular weight | Identification and quantification in biological matrices; structural elucidation of new analogues. acs.orgmdpi.com |

| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | Confirmation of the absolute configuration of this compound and its synthetic intermediates. numberanalytics.com |

Advanced Structural Studies and Conformational Dynamics

While the relative stereochemistry of a derivative of this compound has been determined by X-ray crystallography, the conformational dynamics of the parent molecule in solution remain an area for further study. cdnsciencepub.com Understanding the three-dimensional shape and flexibility of this compound is crucial for comprehending its properties and potential biological interactions.

Future research in this area will likely involve a combination of experimental and computational approaches:

X-ray Crystallography: Obtaining high-quality crystals of this compound itself would provide the definitive solid-state structure. nih.govwikipedia.orgresearchgate.net Crystallographic studies of this compound complexed with potential biological targets could offer invaluable insights into its mode of action. nih.gov

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of this compound, identifying low-energy conformers and the barriers between them. ub.edubiorxiv.orgirbbarcelona.orgnih.govmdpi.com This can provide a dynamic picture of the molecule's structure in solution. researchgate.net

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: NOESY experiments can provide information about the spatial proximity of protons in the molecule, which can be used to determine its preferred conformation in solution. numberanalytics.com

Investigation of Biosynthetic Pathways of this compound within Lycopodium lucidulum

The biosynthesis of Lycopodium alkaloids is a complex process that is believed to originate from L-lysine. jst.go.jpnih.gov The pathway involves the formation of key intermediates such as cadaverine (B124047) and pelletierine. nih.gov Phlegmarine is considered a key intermediate from which other classes of Lycopodium alkaloids are derived. ub.eduub.edu

Elucidating the specific enzymatic steps that lead to the formation of this compound within Lycopodium lucidulum is a significant future research direction. This would involve:

Transcriptomics and Genomics: Identifying and characterizing the genes and enzymes responsible for the key transformations in the biosynthetic pathway. nih.gov

Isotopic Labeling Studies: Feeding labeled precursors to L. lucidulum cultures and tracing their incorporation into the this compound skeleton can help to map out the biosynthetic route.

Enzyme Assays: Isolating and characterizing the specific enzymes involved in the cyclization and rearrangement steps that form the unique spirocyclic core of this compound. researchgate.net

A deeper understanding of the biosynthesis could pave the way for the biotechnological production of this compound and its analogues through metabolic engineering in microbial hosts.

Design and Synthesis of this compound-inspired Complex Molecular Architectures

The intricate and sterically congested framework of this compound serves as an inspiration for the design and synthesis of novel and complex molecular architectures. ncsu.edu The development of synthetic methodologies to construct the this compound skeleton can be applied to the creation of a diverse range of new compounds with potential applications in medicinal chemistry and materials science. jcu.edu.au

Future research in this area could focus on:

Scaffold-Based Drug Design: Using the this compound core as a scaffold, medicinal chemists can design and synthesize analogues with modified peripheral functional groups to explore their structure-activity relationships. mdpi.com

Development of Novel Synthetic Methods: The challenges posed by the synthesis of this compound can drive the development of new synthetic reactions and strategies that could be broadly applicable to the construction of other complex molecules. acs.org

Inspiration for Molecular Generative Models: The unique structural features of this compound can be used as input for computational models that generate novel molecular structures with desired properties. researchgate.net

The exploration of this compound-inspired architectures represents a fertile ground for discovery, bridging the gap between natural product synthesis and the creation of new functional molecules.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of Spirolucidine and its analogs?

- Methodological Answer : Use a combination of -NMR, -NMR, and NOE (Nuclear Overhauser Effect) experiments to assign relative configurations, particularly at spiro stereocenters. X-ray crystallography is critical for absolute configuration determination, as demonstrated in the structural revision of nankakurines A and B . Mass spectrometry (HRMS) should confirm molecular formulas.

Q. What are the foundational steps for synthesizing this compound in a laboratory setting?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates. For example, amino-terminated aza-Prins cyclization can assemble diazatetracyclic cores. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using small-scale trials. Validate intermediates via TLC, HPLC, and spectroscopic profiling .

Q. How are in vitro neurotrophic activity assays designed for this compound?

- Methodological Answer : Use rat adrenal PC-12 cells to assess neuronal differentiation. Include positive controls (e.g., nerve growth factor) and measure secretion of neurotrophic factors via ELISA. Ensure blinding during data collection and use ANOVA with post-hoc tests for statistical validation .

Advanced Research Questions

Q. How can contradictions in structural assignments of this compound analogs be resolved?

- Methodological Answer : Compare synthetic derivatives with natural isolates using chiral chromatography (e.g., HPLC with chiral stationary phases) to confirm enantiopurity. Cross-validate NMR-derived NOE data with X-ray structures, as discrepancies in nankakurine A/B were resolved via total synthesis . Apply density functional theory (DFT) calculations to predict NMR chemical shifts for proposed configurations.

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during cyclization steps. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS. For scalability, conduct robustness testing by varying catalyst loadings and reaction times .

Q. How do researchers address low natural abundance of this compound in biological studies?

- Methodological Answer : Prioritize total synthesis to ensure material sufficiency. For in vivo models, use isotopic labeling (e.g., ) to track pharmacokinetics. Validate bioactivity with dose-response curves and compare synthetic vs. natural isolates using LC-MS metabolomics .

Q. What statistical frameworks are critical for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply meta-analysis techniques with random-effects models to account for inter-study variability. Use PRISMA guidelines for systematic reviews. Pre-register hypotheses to mitigate bias and perform sensitivity analyses on outliers .

Methodological Frameworks for Research Design

- For Basic Questions : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define assays (e.g., "How does this compound (I) affect PC-12 cell differentiation (O) compared to NGF (C) over 72 hours (T)?") .

- For Advanced Questions : Apply SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure comparative studies (e.g., "How do synthetic routes (D) influence the enantiopurity (E) of this compound analogs (PI)?") .

Data Presentation Guidelines

- Tables : Include columns for spectroscopic data (e.g., NMR shifts, coupling constants), synthetic yields, and bioactivity metrics (IC, ee). Annotate with error margins and statistical significance (e.g., *p < 0.05) .

- Figures : Use line graphs for dose-response curves and bar charts for comparative yields. Ensure axis labels specify units and statistical tests used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.